Pimobendan hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

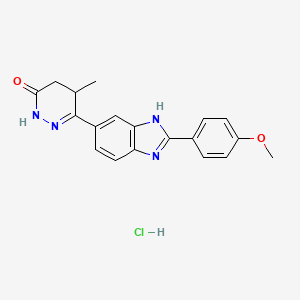

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-[2-(4-methoxyphenyl)-3H-benzimidazol-5-yl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2.ClH/c1-11-9-17(24)22-23-18(11)13-5-8-15-16(10-13)21-19(20-15)12-3-6-14(25-2)7-4-12;/h3-8,10-11H,9H2,1-2H3,(H,20,21)(H,22,24);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJLOGBZTFKPHDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NN=C1C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046804 | |

| Record name | Pimobendan hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77469-98-8, 610769-04-5 | |

| Record name | Pimobendan hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077469988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pimobendan hydrochloride, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0610769045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pimobendan hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIMOBENDAN HYDROCHLORIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/752ZS7A5LC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PIMOBENDAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7595Q8C89H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Deep Dive into the Cardiotonic Mechanism of Pimobendan Hydrochloride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pimobendan is a potent inodilator agent widely used in the management of congestive heart failure in canines. Its therapeutic efficacy stems from a dual mechanism of action: sensitization of the cardiac myofilaments to calcium and inhibition of phosphodiesterase III (PDEIII). This technical guide provides a comprehensive exploration of the core mechanism of pimobendan's interaction with cardiac troponin C (cTnC), the key protein complex involved in the regulation of cardiac muscle contraction. We will delve into the molecular interactions, conformational changes, and the resulting enhancement of myofilament calcium sensitivity. This document also presents available quantitative data, outlines key experimental protocols used to elucidate this mechanism, and provides visual representations of the relevant signaling pathways and experimental workflows.

Introduction to Pimobendan

Pimobendan is a benzimidazole-pyridazinone derivative that exerts both positive inotropic (contractility-enhancing) and vasodilatory effects.[1][2][3][4][5] This unique "inodilator" profile allows it to improve cardiac output by strengthening heart muscle contraction while simultaneously reducing the workload on the heart by dilating peripheral blood vessels.[2][5] Unlike traditional inotropes that increase intracellular calcium concentration and myocardial oxygen consumption, pimobendan's primary cardiac effect is achieved through a novel mechanism of calcium sensitization.[1][2][6][7]

The Dual Mechanism of Action of Pimobendan

Pimobendan's therapeutic effects are attributed to two primary molecular actions:

-

Calcium Sensitization of Cardiac Troponin C: Pimobendan enhances the sensitivity of the cardiac contractile apparatus to existing intracellular calcium levels.[1][2][3][4] This leads to a more forceful contraction for a given concentration of calcium, without the need for increased calcium influx which can be energetically costly and pro-arrhythmic.[2][6][8]

-

Phosphodiesterase III (PDEIII) Inhibition: Pimobendan selectively inhibits PDEIII, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[2][3][4][5][9] Increased cAMP levels in vascular smooth muscle cells lead to vasodilation, reducing both preload and afterload on the heart.[2][4][5] In cardiac myocytes, PDEIII inhibition can also contribute to a modest increase in contractility.[10]

This guide will focus on the first and most prominent mechanism: the interaction of pimobendan with cardiac troponin C.

Detailed Mechanism of Action on Cardiac Troponin C

The sensitization of the cardiac myofilaments to calcium by pimobendan is a complex process involving direct interaction with the troponin complex, specifically cardiac troponin C (cTnC).

The Troponin Complex and Regulation of Muscle Contraction

The troponin complex, consisting of three subunits (troponin C, troponin I, and troponin T), is the key regulator of muscle contraction. In the resting state, the troponin-tropomyosin complex blocks the myosin-binding sites on the actin filament. Upon depolarization of the myocyte, intracellular calcium levels rise and calcium binds to the N-terminal domain of cTnC. This binding induces a conformational change in the troponin complex, causing the tropomyosin to shift and expose the myosin-binding sites on actin, thereby initiating the cross-bridge cycling and muscle contraction.

Pimobendan's Interaction with Cardiac Troponin C

Pimobendan enhances the response of the myofilaments to calcium by binding to cTnC in a calcium-dependent manner.[2] This interaction is thought to stabilize the "open" or "active" conformation of cTnC that is induced by calcium binding. By stabilizing this conformation, pimobendan increases the affinity of cTnC for calcium, meaning that a lower concentration of calcium is required to initiate and sustain muscle contraction.[11] This leads to an increase in the force of contraction at submaximal calcium concentrations.

The following diagram illustrates the proposed signaling pathway for pimobendan's calcium sensitization effect:

Caption: Pimobendan's Calcium Sensitization Pathway.

Quantitative Analysis of Pimobendan-cTnC Interaction

The following table summarizes the key quantitative parameters related to the effects of pimobendan on myofilament calcium sensitivity. It is important to note that specific binding affinity constants (e.g., Kd) for the pimobendan-cTnC interaction are not extensively reported in the readily available literature.

| Parameter | Value | Species/Model | Reference |

| pCa50 Shift | Concentration-dependent increase | Skinned cardiac fibers (canine) | [12] |

| Stereospecificity | (+)-enantiomer more potent | Skinned cardiac fibers (canine) | [12] |

pCa50 represents the negative logarithm of the calcium concentration required for half-maximal activation of myofilament tension.

Key Experimental Protocols

The mechanism of action of pimobendan on cardiac troponin C has been investigated using a variety of in vitro and ex vivo experimental models. Below are detailed methodologies for some of the key experiments cited in the literature.

Skinned Fiber Experiments for Calcium Sensitivity Measurement

This technique allows for the direct assessment of myofilament calcium sensitivity in the absence of the sarcolemma, thereby isolating the effects of compounds on the contractile proteins.

Methodology:

-

Tissue Preparation: Small bundles of cardiac muscle fibers are dissected from the left ventricular papillary muscle or trabeculae.

-

Skinning: The sarcolemma is chemically removed (skinned) using a detergent such as Triton X-100. This procedure leaves the myofilament structure intact and accessible to the external environment.

-

Experimental Setup: The skinned fiber is mounted between a force transducer and a length controller and immersed in a series of temperature-controlled bathing solutions with varying concentrations of free calcium.

-

Data Acquisition: The force generated by the fiber at each calcium concentration is recorded. Pimobendan is added to the bathing solutions at various concentrations to determine its effect on the force-pCa relationship.

-

Data Analysis: The force-pCa curves are plotted, and the pCa50 (the calcium concentration required to produce 50% of the maximum force) is calculated. A leftward shift in the force-pCa curve in the presence of pimobendan indicates an increase in calcium sensitivity.

High-Performance Liquid Affinity Chromatography (HPLAC)

HPLAC can be used to study the binding of pimobendan to purified cardiac troponin C.

Methodology:

-

Column Preparation: Purified recombinant human cTnC is immobilized onto a high-performance liquid chromatography (HPLC) column.

-

Binding Assay: A solution containing pimobendan is passed through the cTnC-coupled column in the presence of varying concentrations of calcium.

-

Detection: The retention time of pimobendan on the column is measured. A calcium-dependent increase in the retention time of pimobendan indicates a direct binding interaction with cTnC.

Fluorescence Spectroscopy with Dansylated cTnC

This method is used to investigate the conformational changes in cTnC induced by calcium and pimobendan.

Methodology:

-

Labeling: Purified cTnC is labeled with a fluorescent probe, such as dansyl chloride.

-

Fluorescence Measurement: The fluorescence emission of the dansylated cTnC is measured as a function of increasing calcium concentration in the absence and presence of pimobendan.

-

Data Analysis: A change in the fluorescence signal reflects a conformational change in the protein. A leftward shift in the calcium-titration curve in the presence of pimobendan suggests that the drug stabilizes the calcium-induced conformational change in cTnC.

The following diagram provides a generalized workflow for investigating the effects of a compound like pimobendan on cardiac myofilament function.

Caption: General Experimental Workflow.

The Phosphodiesterase III (PDEIII) Inhibition Pathway

While the focus of this guide is on the cTnC interaction, it is important to briefly outline the parallel mechanism of PDEIII inhibition which contributes to pimobendan's overall therapeutic effect.

Caption: Pimobendan's PDEIII Inhibition Pathway.

Conclusion

Pimobendan's primary mechanism of action on the heart is through its unique calcium-sensitizing effect on cardiac troponin C. By binding to cTnC and stabilizing its active conformation, pimobendan enhances the efficiency of calcium in initiating and sustaining myocardial contraction. This leads to a potent positive inotropic effect without a significant increase in myocardial oxygen demand. This cTnC-mediated action, coupled with its vasodilatory properties from PDEIII inhibition, makes pimobendan a highly effective and well-tolerated treatment for congestive heart failure. Further research into the precise binding site and the downstream effects on cross-bridge kinetics will continue to refine our understanding of this important therapeutic agent.

References

- 1. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 2. What is the mechanism of Pimobendan? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. VetFolio [vetfolio.com]

- 5. Pimobendan - Wikipedia [en.wikipedia.org]

- 6. Calcium sensitization with pimobendan: pharmacology, haemodynamic improvement, and sudden death in patients with chronic congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Promising Cardiovascular Drugs--Pimobendan - WSAVA2006 - VIN [vin.com]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. nbinno.com [nbinno.com]

- 10. dvm360.com [dvm360.com]

- 11. Mechanisms of action of calcium-sensitizing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The positive inotropic effect of pimobendan involves stereospecific increases in the calcium sensitivity of cardiac myofilaments - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Phosphodiesterase 3 (PDE3) Inhibition by Pimobendan Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pimobendan is a potent inodilator used in the management of congestive heart failure, primarily in canine patients. Its therapeutic efficacy stems from a dual mechanism of action: sensitization of the cardiac myofilaments to calcium and selective inhibition of phosphodiesterase 3 (PDE3). This technical guide focuses on the latter, providing a detailed examination of the molecular interactions, signaling pathways, and experimental methodologies related to Pimobendan's activity as a PDE3 inhibitor. Quantitative data on its inhibitory potency, selectivity, and pharmacokinetic profile are presented, alongside detailed protocols for key experimental assays.

Chemical and Pharmacokinetic Profile

Pimobendan ((RS)-6-[2-(4-Methoxyphenyl)-1H-benzimidazol-5-yl]-5-methyl-4,5-dihydropyridazin-3(2H)-one) is a benzimidazole-pyridazinone derivative.[1] It is administered as a racemic mixture. For research and pharmaceutical use, it is often prepared as a hydrochloride salt to improve solubility.

Chemical Properties

The fundamental chemical properties of Pimobendan and its hydrochloride salt are summarized below.

| Property | Value | Reference(s) |

| Compound | Pimobendan (Free Base) | [1][2] |

| CAS Number | 74150-27-9 | [1][2] |

| Molecular Formula | C₁₉H₁₈N₄O₂ | [1][2] |

| Molecular Weight | 334.37 g/mol | [1][2] |

| Appearance | White to beige powder | |

| Solubility | DMSO: ≥5 mg/mL (warmed) | |

| Storage Temperature | 2-8°C | |

| Compound | Pimobendan Hydrochloride | [3] |

| CAS Number | 77469-98-8 | [3] |

| Molecular Formula | C₁₉H₁₉ClN₄O₂ | [3] |

| Molecular Weight | 370.84 g/mol | [3] |

Pharmacokinetics and Metabolism

Pimobendan is rapidly absorbed after oral administration and is metabolized by the liver via oxidative demethylation into its primary active metabolite, O-desmethylpimobendan (ODMP).[1] This metabolite is a more potent PDE3 inhibitor than the parent compound.[1]

The table below summarizes key pharmacokinetic parameters observed in healthy Beagle dogs.

| Parameter | Pimobendan (Parent) | O-desmethylpimobendan (Metabolite) | Administration Route | Reference(s) |

| Tmax (Time to Max. Concentration) | 2.1 ± 0.9 h | 3.2 ± 1.6 h | Oral (0.5 mg/kg) | [4][5] |

| Cmax (Max. Plasma Concentration) | 49.1 ± 28.7 ng/mL | 30.9 ± 10.4 ng/mL | Oral (0.5 mg/kg) | [4][5] |

| t½ (Elimination Half-life) | ~0.4 - 1.8 h | ~2.0 - 5.0 h | Oral | [1][4][6] |

| Bioavailability | 60-65% | - | Oral | [1] |

| Protein Binding | 90-95% | - | - | [1] |

Mechanism of Action: PDE3 Inhibition

Phosphodiesterases are enzymes that degrade cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP), terminating their signaling roles. Pimobendan selectively inhibits the PDE3 isozyme, which is highly expressed in cardiac and vascular smooth muscle cells.[7]

By inhibiting PDE3, Pimobendan prevents the breakdown of cAMP.[7] The resulting increase in intracellular cAMP concentration activates protein kinase A (PKA), which then phosphorylates downstream targets, leading to two primary physiological effects:

-

Positive Inotropy: In cardiomyocytes, PKA phosphorylates L-type calcium channels and phospholamban, leading to increased calcium influx and sarcoplasmic reticulum calcium uptake, respectively. This enhances myocardial contractility.

-

Vasodilation: In vascular smooth muscle cells, PKA activation leads to the sequestration of intracellular calcium and desensitization of the contractile machinery, resulting in smooth muscle relaxation and vasodilation.[1] This reduces both cardiac preload and afterload.

Signaling Pathway

Potency and Selectivity

Pimobendan and its active metabolite, O-desmethylpimobendan (ODMP), exhibit potent and selective inhibition of PDE3. Data from studies using PDE isozymes isolated from guinea pig hearts are presented below.

| Compound | Target | IC₅₀ Value (µM) | Reference(s) |

| Pimobendan | PDE3 | 0.32 | [8] |

| O-desmethylpimobendan | PDE3 | 0.19 - 0.3 | [4] |

The selectivity of these compounds for PDE3 is crucial for their therapeutic profile, minimizing off-target effects.

| Compound | PDE1 IC₅₀ (µM) | PDE2 IC₅₀ (µM) | PDE3 IC₅₀ (µM) | Selectivity Factor (PDE1+II / PDE3) | Reference(s) |

| Pimobendan | >30 | >30 | 2.40 | 50.5 | [8] |

| O-desmethylpimobendan | >30 | >30 | 0.19 | 869 | [4] |

Key Experimental Protocols

The following sections detail generalized protocols for the characterization of Pimobendan's inhibitory effects on PDE3 and its downstream consequences.

Protocol: PDE3 Inhibition Assay

This protocol describes a method for determining the IC₅₀ value of an inhibitor against isolated PDE3, based on methodologies used in foundational studies. Modern luminescence-based kits are also available and provide a higher-throughput alternative.

Objective: To quantify the concentration-dependent inhibition of PDE3 activity by Pimobendan.

Materials:

-

Source Tissue: Guinea pig ventricular myocardium

-

Buffers: Homogenization buffer, Anion-exchange chromatography buffers (low and high salt)

-

Substrate: Tritiated cAMP ([³H]-cAMP)

-

Inhibitor: this compound dissolved in appropriate solvent (e.g., DMSO)

-

Enzyme: Isolated PDE3 fraction

-

Anion-exchange resin (e.g., DEAE-Sepharose)

-

Scintillation cocktail and counter

Methodology:

-

Enzyme Preparation:

-

Homogenize fresh or frozen guinea pig ventricular tissue in a cold homogenization buffer.

-

Centrifuge the homogenate at high speed (e.g., 100,000 x g) to pellet membranes. The supernatant contains soluble PDE isoforms.

-

Apply the supernatant to a DEAE-Sepharose anion-exchange column.

-

Elute PDE isoforms using a salt gradient. Collect fractions and assay each for cAMP-hydrolyzing activity to identify the PDE3 peak.

-

Pool the active PDE3 fractions and use as the enzyme source.

-

-

Inhibition Assay:

-

Prepare a series of dilutions of Pimobendan.

-

In a reaction tube, combine the reaction buffer, a fixed amount of the isolated PDE3 enzyme, and a specific concentration of Pimobendan (or vehicle control).

-

Pre-incubate the mixture for 10-15 minutes at 30°C.

-

Initiate the reaction by adding a known concentration of [³H]-cAMP.

-

Allow the reaction to proceed for a defined period (e.g., 20 minutes) where product formation is linear.

-

Terminate the reaction by boiling or adding a stop solution.

-

Add snake venom (containing 5'-nucleotidase) to convert the [³H]-AMP product to [³H]-adenosine.

-

Separate the unreacted [³H]-cAMP from the [³H]-adenosine product by passing the mixture through a small anion-exchange resin column. [³H]-cAMP binds to the resin while [³H]-adenosine passes through.

-

Collect the eluate, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each Pimobendan concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Protocol: Intracellular cAMP Measurement

This protocol describes a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for quantifying changes in intracellular cAMP levels in cultured cardiomyocytes following treatment with Pimobendan.

Objective: To measure the dose-dependent increase in intracellular cAMP in cardiomyocytes in response to Pimobendan.

Materials:

-

Cultured cardiomyocytes (e.g., primary neonatal canine cardiomyocytes or a relevant cell line)

-

Cell culture medium and plates

-

This compound

-

Cell Lysis Buffer

-

Commercially available cAMP ELISA Kit (containing cAMP-HRP conjugate, anti-cAMP antibody, coated microplate, wash buffer, substrate, stop solution, and cAMP standards)

-

Microplate reader (450 nm)

Methodology:

-

Cell Culture and Treatment:

-

Plate cardiomyocytes in a multi-well plate and culture until they reach the desired confluency.

-

Prepare serial dilutions of Pimobendan in the cell culture medium. To prevent cAMP degradation before measurement, a general PDE inhibitor like IBMX can be added to all wells during the lysis step, but not during the treatment step if the goal is to see the specific effect of Pimobendan.

-

Remove the culture medium and add the Pimobendan dilutions (including a vehicle control) to the cells.

-

Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

-

Cell Lysis and Sample Preparation:

-

Aspirate the treatment medium from the wells.

-

Add cold Cell Lysis Buffer to each well to lyse the cells and release intracellular contents.

-

Incubate on ice as recommended by the kit manufacturer.

-

Collect the cell lysates. If required by the kit, centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

-

cAMP ELISA:

-

Add cAMP standards and cell lysate samples to the appropriate wells of the antibody-coated microplate.

-

Add the cAMP-HRP (Horseradish Peroxidase) conjugate to each well.

-

Add the anti-cAMP antibody to each well. This initiates a competitive binding reaction between the cAMP in the sample/standard and the cAMP-HRP conjugate for the limited antibody binding sites.

-

Incubate the plate for the time specified in the kit protocol (e.g., 2 hours) at room temperature.

-

Wash the plate multiple times with Wash Buffer to remove unbound reagents.

-

Add TMB Substrate to each well. The HRP enzyme on the bound conjugate will convert the substrate, producing a blue color. The intensity of the color is inversely proportional to the amount of cAMP in the original sample.

-

Stop the reaction by adding the Stop Solution, which turns the color from blue to yellow.

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known cAMP concentrations.

-

Interpolate the cAMP concentrations of the cell lysate samples from the standard curve.

-

Normalize the cAMP concentration to the total protein content of the lysate (determined by a separate protein assay like BCA) to report values as pmol/mg protein.

-

Compare the cAMP levels in Pimobendan-treated cells to the vehicle control to determine the fold-increase.

-

References

- 1. Pimobendan - Wikipedia [en.wikipedia.org]

- 2. Pimobendan | C19H18N4O2 | CID 4823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. Pharmacokinetics of Pimobendan and Its Metabolite O-Desmethyl-Pimobendan Following Rectal Administration to Healthy Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of Pimobendan and Its Metabolite O-Desmethyl-Pimobendan Following Rectal Administration to Healthy Dogs | Semantic Scholar [semanticscholar.org]

- 6. Pharmacokinetics of pimobendan after oral administration to dogs with myxomatous mitral valve disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Pharmacodynamics and Pharmacokinetics of Injectable Pimobendan and Its Metabolite, O-Desmethyl-Pimobendan, in Healthy Dogs [frontiersin.org]

- 8. selleckchem.com [selleckchem.com]

A Comprehensive Technical Guide to the Pharmacokinetics and Metabolism of Pimobendan in Canine Models

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pimobendan, a benzimidazole-pyridazinone derivative, is a critical therapeutic agent for the management of congestive heart failure (CHF) in dogs, secondary to myxomatous mitral valve disease (MMVD) or dilated cardiomyopathy (DCM).[1][2] Classified as an inodilator, its efficacy stems from a dual mechanism of action: it enhances myocardial contractility by sensitizing cardiac myofilaments to calcium and induces vasodilation through the inhibition of phosphodiesterase III (PDE3).[1][3][4] A thorough understanding of its pharmacokinetic profile and metabolic fate in canine models is paramount for optimizing therapeutic strategies and advancing veterinary drug development. This guide provides an in-depth analysis of pimobendan's absorption, distribution, metabolism, and elimination (ADME), supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways.

Mechanism of Action

Pimobendan exerts its therapeutic effects via two primary signaling pathways:

-

Positive Inotropy (Calcium Sensitization): Pimobendan increases the sensitivity of the cardiac contractile apparatus, specifically troponin C, to existing intracellular calcium levels.[3][5] This enhances the interaction between actin and myosin filaments, leading to a more forceful contraction of the heart muscle without a significant increase in myocardial oxygen demand.[2]

-

Vasodilation (Phosphodiesterase III Inhibition): Both pimobendan and its primary active metabolite, O-desmethyl-pimobendan (ODMP), inhibit PDE3.[3][6] This inhibition prevents the breakdown of cyclic adenosine monophosphate (cAMP) in vascular smooth muscle cells.[6] The resulting increase in intracellular cAMP promotes vasodilation, which reduces both cardiac preload and afterload, thereby decreasing the workload on the failing heart.[7]

References

- 1. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 2. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 3. Pimobendan - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of Pimobendan? [synapse.patsnap.com]

- 6. nbinno.com [nbinno.com]

- 7. dvm360.com [dvm360.com]

In Vitro Effects of Pimobendan on Cardiomyocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimobendan is a benzimidazole-pyridazinone derivative widely recognized for its dual mechanism of action as a positive inotrope and a vasodilator, classifying it as an "inodilator".[1][2] Its therapeutic efficacy, particularly in the management of congestive heart failure in canines, stems from two primary molecular actions at the cardiomyocyte level: sensitization of the cardiac contractile apparatus to intracellular calcium and selective inhibition of phosphodiesterase III (PDEIII).[3] This technical guide provides an in-depth overview of the in vitro effects of Pimobendan on cardiomyocytes, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying signaling pathways.

Quantitative Effects of Pimobendan on Cardiomyocyte Function

The following tables summarize the key quantitative parameters of Pimobendan's action on cardiomyocytes as determined in various in vitro studies.

| Parameter | Species/System | Value | Reference(s) |

| PDEIII Inhibition | Guinea Pig Cardiac Muscle | IC50: 0.32 µM | [4][5][6] |

| Guinea Pig Heart | IC50: 2.40 µM | [7] | |

| Positive Inotropic Effect | Guinea Pig Papillary Muscles | EC50: 6.0 µM | [4][5] |

| L-type Calcium Current (ICa(L)) | Human Atrial Cells | EC50: 1.13 µM (for half-maximal stimulation) | [4][5] |

| Rabbit Atrial Cells | 67.4% increase at 10 µM | [4][5] |

Table 1: Potency of Pimobendan in In Vitro Assays

| Parameter | Preparation | Effect | Concentration | Reference(s) |

| Force-pCa Relationship | Skinned Cardiac Muscle Fibers | Leftward shift of 0.15-0.20 pCa units | 50 µM | [4][8] |

| Developed Tension (DT) | Guinea Pig Ventricular Papillary Muscle | 68 ± 11% increase | 50 µM | [9] |

| Guinea Pig Ventricular Papillary Muscle (in the presence of H89) | 19 ± 6% increase | 50 µM | [9] | |

| Sarcomere Length (SL) Shortening | Cardiomyocytes from DCM mice (compensated HF) | Increased SL shortening | 3 µM and 10 µM | [10] |

| Calcium Transient (CaT) Amplitude | Cardiomyocytes from DCM mice (compensated HF) | Increased CaT amplitude | 3 µM and 10 µM | [10] |

Table 2: Effects of Pimobendan on Cardiomyocyte Contractility and Calcium Sensitivity

Signaling Pathways and Mechanisms of Action

Pimobendan's effects on cardiomyocytes are mediated through two distinct but complementary signaling pathways.

Calcium Sensitization Pathway

Pimobendan enhances the sensitivity of the cardiac myofilaments to calcium, meaning that for a given intracellular calcium concentration, a greater force of contraction is generated. This is achieved through its interaction with cardiac troponin C (cTnC). By increasing the affinity of cTnC for calcium, Pimobendan stabilizes the Ca²⁺-bound state of the troponin complex, leading to a more sustained interaction between actin and myosin and, consequently, enhanced contractility.[1][5][8] This mechanism is particularly advantageous as it does not increase myocardial oxygen demand, a common drawback of traditional inotropes that elevate intracellular calcium levels.[11]

References

- 1. dvm360.com [dvm360.com]

- 2. Simultaneous measurements of intracellular cAMP and L-type Ca2+ current in single frog ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Measuring Cardiomyocyte Contractility and Calcium Handling In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A device for rapid and quantitative measurement of cardiac myocyte contractility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ionoptix.com [ionoptix.com]

- 8. The positive inotropic effect of pimobendan involves stereospecific increases in the calcium sensitivity of cardiac myofilaments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protocol for quantifying murine cardiomyocyte cell division by single-cell suspension - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. todaysveterinarypractice.com [todaysveterinarypractice.com]

The role of Pimobendan in managing congestive heart failure in dogs.

Pimobendan in Canine Congestive Heart Failure: A Technical Guide

Abstract: Pimobendan is a pivotal therapeutic agent in the management of congestive heart failure (CHF) in dogs, secondary to both myxomatous mitral valve disease (MMVD) and dilated cardiomyopathy (DCM).[1][2] Classified as an inodilator, it exerts both positive inotropic and vasodilatory effects through a dual mechanism of action: calcium sensitization of cardiac myofibrils and inhibition of phosphodiesterase III (PDE3).[3][4][5][6] Extensive clinical research, including landmark studies such as the EPIC and QUEST trials, has demonstrated its efficacy in not only improving quality of life and survival times in dogs with clinical CHF but also in delaying the onset of clinical signs in dogs with preclinical disease.[7][8][9] This guide provides an in-depth review of the pharmacology, mechanism of action, pivotal clinical trial data, and experimental protocols related to pimobendan for an audience of researchers and drug development professionals.

Pharmacology and Mechanism of Action

Pimobendan (4,5-dihydro-6-[2-(4-methoxyphenyl)-1H-benzimidazole-5-yl]-5-methyl-3(2H)-pyridazinone) is a benzimidazole-pyridazinone derivative that enhances cardiac function without significantly increasing myocardial oxygen consumption, a key advantage over traditional inotropes.[3][10] Its therapeutic effects are attributed to a unique dual mechanism.

Dual Mechanism of Action

-

Calcium Sensitization: Pimobendan increases the sensitivity of the cardiac contractile apparatus to existing intracellular calcium.[11] It binds to cardiac troponin C, enhancing the interaction between actin and myosin, which results in a more forceful contraction of the heart muscle.[11] This mechanism improves cardiac contractility (positive inotropy) without increasing intracellular calcium concentrations, thereby minimizing the risk of calcium-mediated arrhythmias and increased myocardial oxygen demand.[3][10]

-

Phosphodiesterase III (PDE3) Inhibition: Pimobendan selectively inhibits PDE3 in both cardiac and vascular smooth muscle.[2][11] Inhibition of PDE3 prevents the breakdown of cyclic adenosine monophosphate (cAMP).[1][10] In vascular smooth muscle, elevated cAMP levels lead to relaxation, causing balanced arterial and venous vasodilation.[11][12] This vasodilation reduces both the resistance the heart pumps against (afterload) and the pressure it experiences during filling (preload), decreasing the overall workload on the failing heart.[5][12]

Signaling Pathway

The diagram below illustrates the dual mechanism of action of pimobendan at the cellular level.

References

- 1. vetfolio-vetstreet.s3.amazonaws.com [vetfolio-vetstreet.s3.amazonaws.com]

- 2. Pimobendan - Wikipedia [en.wikipedia.org]

- 3. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 4. VetFolio [vetfolio.com]

- 5. dvm360.com [dvm360.com]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. Effect of pimobendan or benazepril hydrochloride on survival times in dogs with congestive heart failure caused by naturally occurring myxomatous mitral valve disease: the QUEST study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy of pimobendan in the prevention of congestive heart failure or sudden death in Doberman Pinschers with preclinical dilated cardiomyopathy (the PROTECT Study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dvm360.com [dvm360.com]

- 10. Calcium sensitization with pimobendan: pharmacology, haemodynamic improvement, and sudden death in patients with chronic congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Pimobendan? [synapse.patsnap.com]

- 12. Vetmedin /Pimobendan/ treatment in dogs with congestive heart failure | Vetagrostore [vetagrostore.com]

Methodological & Application

Application Notes and Protocols for Creating Stable Aqueous Solutions of Pimobendan for Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimobendan is a benzimidazole-pyridazinone derivative classified as an inodilator.[1] Its dual mechanism of action involves sensitizing cardiac troponin C to calcium and selectively inhibiting phosphodiesterase III (PDE3).[2][3][4] These actions lead to increased myocardial contractility and vasodilation, respectively.[1][2] Due to these properties, Pimobendan is a valuable compound for in vitro studies investigating cardiovascular function, signaling pathways, and drug efficacy.

A significant challenge for in vitro studies is Pimobendan's poor solubility in aqueous solutions at physiological pH, which complicates the preparation of stable and accurate concentrations for cell culture experiments.[5][6] This document provides detailed protocols for preparing stable aqueous solutions of Pimobendan suitable for cell culture applications, summarizes its solubility in various solvents, and outlines its primary signaling pathway.

Data Presentation: Solubility of Pimobendan

The following table summarizes the solubility of Pimobendan in common laboratory solvents. It is crucial to prepare a concentrated stock solution in an appropriate organic solvent before diluting it to the final working concentration in an aqueous cell culture medium.

| Solvent | Solubility | Concentration (mM) | Source |

| DMSO | ≥16.2 mg/mL | ~48.4 | [7] |

| DMSO | 67 mg/mL | 200.37 | [8] |

| DMSO | ~5 mg/mL | ~14.95 | [9] |

| Ethanol | 5 mg/mL | 14.95 | [8] |

| Ethanol (with ultrasonic and warming) | ≥19.48 mg/mL | ~58.25 | [7] |

| Dimethylformamide (DMF) | ~1 mg/mL | ~2.99 | [9] |

| Water | Insoluble | - | [8] |

| Water (pH 7) | ~0.1 mg / 100 mL | ~0.003 | [5][10] |

| 1:7 solution of DMSO:PBS (pH 7.2) | ~0.125 mg/mL | ~0.37 | [9] |

Note: The molecular weight of Pimobendan is 334.37 g/mol .[7] Solubility values may vary slightly between different batches of the compound.[8]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Pimobendan Stock Solution in DMSO

This protocol describes the preparation of a 10 mM Pimobendan stock solution in Dimethyl Sulfoxide (DMSO).

Materials:

-

Pimobendan powder (crystalline solid)[9]

-

Anhydrous DMSO, cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipette

Procedure:

-

Pre-weighing: Tare a sterile microcentrifuge tube on an analytical balance.

-

Weighing Pimobendan: Carefully weigh out a precise amount of Pimobendan powder (e.g., 1 mg) into the tared tube.

-

Calculating DMSO Volume: Calculate the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of Pimobendan is 334.37 g/mol .

-

Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

-

For 1 mg of Pimobendan: Volume (µL) = (0.001 g / 334.37 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 299 µL

-

-

Dissolution: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the Pimobendan powder.

-

Mixing: Tightly cap the tube and vortex thoroughly until the Pimobendan is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.

-

Sterilization: While the DMSO stock solution is considered sterile due to the solvent, it is good practice to handle it in a sterile environment (e.g., a laminar flow hood).

-

Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term stability.[7][9]

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol details the dilution of the DMSO stock solution into a cell culture medium to achieve the desired final concentration for treating cells.

Materials:

-

10 mM Pimobendan stock solution in DMSO (from Protocol 1)

-

Pre-warmed, complete cell culture medium appropriate for the cell line being used

-

Sterile conical tubes or culture plates/flasks

-

Calibrated pipettes

Procedure:

-

Determine Final Concentration: Decide on the final concentration of Pimobendan required for your experiment (e.g., 1 µM, 10 µM).

-

Serial Dilution (Recommended): To ensure accuracy, it is recommended to perform a serial dilution. For example, to achieve a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.

-

Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.

-

-

Vehicle Control: It is critical to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the Pimobendan-treated samples. For a 1:1000 dilution, the final DMSO concentration would be 0.1%.

-

Application to Cells: Remove the existing medium from your cell culture plates/flasks and replace it with the medium containing the final concentration of Pimobendan or the vehicle control.

-

Incubation: Incubate the cells for the desired duration of the experiment.

-

Stability Note: Aqueous solutions of Pimobendan are not recommended for long-term storage.[9] Therefore, working solutions should be prepared fresh for each experiment from the frozen DMSO stock.

Visualization of Pimobendan's Mechanism of Action

The following diagrams illustrate the key signaling pathways affected by Pimobendan and a typical experimental workflow.

Caption: Pimobendan's dual mechanism of action in a cardiac myocyte.

Caption: Workflow for preparing and using Pimobendan in cell culture.

References

- 1. dvm360.com [dvm360.com]

- 2. What is the mechanism of Pimobendan? [synapse.patsnap.com]

- 3. Pimobendan - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. US10639305B2 - Liquid preparation comprising pimobendan - Google Patents [patents.google.com]

- 6. EP2849792B1 - Liquid formulation - Google Patents [patents.google.com]

- 7. raybiotech.com [raybiotech.com]

- 8. selleckchem.com [selleckchem.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. patents.justia.com [patents.justia.com]

Application Notes: Pimobendan in Canine Dilated Cardiomyopathy (DCM) Models

Introduction

Pimobendan is a benzimidazole-pyridazinone derivative classified as an inodilator, indicating its dual therapeutic action of positive inotropy (improving cardiac muscle contraction) and vasodilation (widening blood vessels).[1][2][3] It is a cornerstone in the management of congestive heart failure (CHF) in dogs secondary to dilated cardiomyopathy (DCM) and degenerative mitral valve disease (DMVD).[2][4] Its unique mechanism of action, which enhances cardiac efficiency without significantly increasing myocardial oxygen demand, makes it a subject of extensive research in veterinary cardiology.[2][3]

The primary mechanisms of pimobendan involve a dual pathway: sensitization of the cardiac contractile apparatus to intracellular calcium and inhibition of phosphodiesterase-3 (PDE3).[2][5][6][7] Calcium sensitization directly enhances the force of myocardial contraction, while PDE3 inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP), resulting in both positive inotropic effects and balanced arterial and venous vasodilation.[2][7] This combined action reduces both cardiac preload and afterload, improving overall cardiac output.[3][6][8] Clinical and experimental studies in canine models of DCM have demonstrated that pimobendan can delay the onset of clinical signs, improve quality of life, and significantly extend survival times.[7][9][10]

Quantitative Data Summary

The following tables summarize key quantitative outcomes from pivotal studies on pimobendan in canine DCM models.

Table 1: Efficacy of Pimobendan in Doberman Pinschers with Preclinical DCM (PROTECT Study)

| Endpoint | Pimobendan Group | Placebo Group | Statistical Significance |

| Median Time to Onset of CHF or Sudden Death | 718 days | 441 days | p = 0.0088 |

| Median Survival Time | 623 days | 466 days | p = 0.034 |

Data sourced from the PROTECT Study, a multicenter, randomized, blinded, placebo-controlled trial involving 76 Doberman Pinschers with preclinical DCM.[9][10]

Table 2: Efficacy of Pimobendan in Doberman Pinschers with Clinical DCM

| Endpoint | Pimobendan + Standard Therapy | Placebo + Standard Therapy | Statistical Significance |

| Median Survival Time | 329 days | 50 days | p < 0.02 |

| Improvement in Heart Failure Class | 8 of 10 dogs improved | 1 of 10 dogs improved | p = 0.005 |

Data from a double-blind, randomized, placebo-controlled study in Doberman Pinschers already receiving standard triple therapy (furosemide, enalapril, digoxin).[11][12]

Table 3: Acute Hemodynamic Effects of Pimobendan in a Tachycardia-Induced Canine DCM Model

| Parameter | Observation with Pimobendan vs. Placebo |

| Ventricular Systolic Function | Significant Increase |

| Mitral Regurgitation (MR) | Significant Decrease |

| Heart Rate (HR) | Significant Decrease |

| Isovolumetric Relaxation Time (IVRT) | Significant Decrease (Improved Relaxation) |

| N-terminal pro-B-type Natriuretic Peptide (NT-proBNP) | No Significant Change (with a single dose) |

Data from a randomized, placebo-controlled, crossover study in seven Beagle dogs with an experimentally induced DCM phenotype.[1][13]

Experimental Protocols

Protocol 1: Chronic Administration in a Naturally Occurring Preclinical DCM Model (PROTECT Study)

-

Objective: To determine if chronic oral administration of pimobendan to Doberman Pinschers with preclinical DCM delays the onset of CHF or sudden death and improves survival.[10]

-

Animal Model: 76 client-owned Doberman Pinschers with preclinical DCM, recruited across 10 centers.[10]

-

Inclusion Criteria: Dogs diagnosed with preclinical DCM based on established echocardiographic criteria.

-

Study Design: A randomized, blinded, placebo-controlled, parallel-group multicenter study.[10]

-

Methodology:

-

Dogs were randomly allocated in a 1:1 ratio to two groups.[10]

-

Treatment Group: Received pimobendan capsules. The median dose administered was 0.453 mg/kg/day.[9]

-

Control Group: Received visually identical placebo capsules.[10]

-

Dogs were monitored over time for the primary composite endpoint: the onset of clinical signs of CHF or sudden death.[10]

-

A secondary endpoint was the time to death from all causes.[10]

-

-

Data Analysis: Survival analysis was performed using the log-rank test to compare the time to endpoints between the two groups.

Protocol 2: Acute Administration in a Tachycardia-Induced DCM Model

-

Objective: To investigate the acute cardiac effects of pimobendan on systolic function, mitral regurgitation, and diastolic function in dogs with a DCM phenotype.[1][13]

-

Animal Model: Seven purpose-bred male Beagle dogs (8.9–13.9 kg).[1]

-

Induction of DCM Phenotype: Dogs were implanted with pacemakers and subjected to rapid ventricular pacing to induce cardiac remodeling and dysfunction characteristic of DCM.[1]

-

Study Design: A placebo-controlled, single-blinded, crossover study.[1][13]

-

Methodology:

-

A baseline echocardiogram and a blood draw for NT-proBNP analysis were performed on all dogs under light sedation.[1]

-

Dogs were randomized to first receive either pimobendan or a placebo.

-

Treatment: A single oral dose of pimobendan (0.25 mg/kg).[1][13]

-

Control: An empty gel capsule (placebo).[1]

-

Three hours after administration, a post-dose echocardiogram and blood draw were performed.[1]

-

A washout period of 7 days was allowed.

-

The dogs were then crossed over to the alternate treatment group, and the procedure (steps 1, 3/4, 5) was repeated.

-

Investigators remained blinded to the treatments until all measurements were compiled.[1][13]

-

-

Data Analysis: Paired statistical tests were used to compare baseline and post-dose measurements and to compare the effects of pimobendan versus placebo.

Visualizations: Pathways and Workflows

References

- 1. Acute Effects of Pimobendan on Cardiac Function in Dogs With Tachycardia Induced Dilated Cardiomyopathy: A Randomized, Placebo-Controlled, Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 3. dvm360.com [dvm360.com]

- 4. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 5. Use of pimobendan in the management of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. vetfolio-vetstreet.s3.amazonaws.com [vetfolio-vetstreet.s3.amazonaws.com]

- 8. dvm360.com [dvm360.com]

- 9. research.ed.ac.uk [research.ed.ac.uk]

- 10. Efficacy of pimobendan in the prevention of congestive heart failure or sudden death in Doberman Pinschers with preclinical dilated cardiomyopathy (the PROTECT Study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. simon.deblock.free.fr [simon.deblock.free.fr]

- 12. [PDF] A double-blind, randomized, placebo-controlled study of pimobendan in dogs with dilated cardiomyopathy. | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for the Echocardiographic Assessment of Pimobendan's Effects in Canines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to assess the cardiac effects of Pimobendan in canines, with a focus on echocardiographic techniques. The information is intended to guide the design and execution of preclinical and clinical studies evaluating the efficacy and mechanism of action of Pimobendan and other inotropic agents.

Introduction

Pimobendan is a benzimidazole-pyridazinone derivative classified as an inodilator.[1][2] Its primary mechanisms of action are twofold: sensitization of the cardiac contractile apparatus to intracellular calcium and inhibition of phosphodiesterase III (PDEIII).[1][3][4] This dual action results in increased myocardial contractility (positive inotropy) and peripheral vasodilation, which collectively reduce both preload and afterload on the heart.[2] Pimobendan is widely used in veterinary medicine for the management of congestive heart failure (CHF) secondary to dilated cardiomyopathy (DCM) and degenerative mitral valve disease (DMVD).[1][3] Echocardiography is the primary non-invasive modality for quantifying the effects of Pimobendan on cardiac structure and function.

Signaling Pathway of Pimobendan

Pimobendan's inotropic and vasodilatory effects are mediated through two distinct molecular pathways. The diagram below illustrates these mechanisms.

Caption: Mechanism of action of Pimobendan in cardiac and vascular smooth muscle cells.

Experimental Protocols

The following protocols are synthesized from multiple studies investigating the effects of Pimobendan in canines.

Protocol 1: Acute Echocardiographic Assessment Following Oral Administration

This protocol is designed to evaluate the immediate effects of a single oral dose of Pimobendan.

1. Animal Selection and Preparation:

- Select healthy adult dogs or dogs diagnosed with a specific cardiac condition (e.g., preclinical DMVD).

- Acclimate animals to the examination room and restraint procedures to minimize stress-induced artifacts.

- Withhold food for at least 8-12 hours prior to dosing, as administration on an empty stomach can lead to more rapid absorption.[1]

2. Baseline Echocardiogram:

- Perform a complete baseline echocardiographic examination prior to drug administration.

- Acquire standard 2D, M-mode, and Doppler images from right and left parasternal windows.

- Key measurements include:

- Left ventricular internal diameter in diastole (LVIDd) and systole (LVIDs).

- Left atrial-to-aortic root ratio (LA/Ao).

- Fractional shortening (FS) and ejection fraction (EF).

- Mitral inflow velocities (E and A waves).

- Isovolumic relaxation time (IVRT).

3. Dosing:

- Administer Pimobendan orally at a dose of 0.25 to 0.3 mg/kg.[1][5] The tablets can be administered as whole or half tablets to achieve the appropriate dose.

4. Post-Dosing Echocardiography:

- Repeat the complete echocardiographic examination at timed intervals post-dosing.

- Peak effects are typically observed 2 to 4 hours after oral administration.[1] A recommended time point for assessment is 3 hours post-dose.[6]

- Ensure consistent imaging planes and measurements with the baseline examination.

5. Data Analysis:

- Compare baseline and post-dosing echocardiographic parameters using appropriate statistical methods (e.g., paired t-test).

- Calculate percentage changes for key functional indices.

Protocol 2: Chronic Echocardiographic Assessment

This protocol is designed to evaluate the long-term effects of Pimobendan on cardiac remodeling.

1. Study Design:

- A prospective, randomized, placebo-controlled, and blinded study design is recommended.[7]

- Enroll a cohort of dogs with a confirmed diagnosis, such as asymptomatic DMVD with cardiomegaly (e.g., ACVIM Stage B2).[5]

- Inclusion criteria may include specific echocardiographic thresholds, such as LA/Ao ≥ 1.6 and normalized LVIDd ≥ 1.7.[5]

2. Dosing Regimen:

- Administer Pimobendan orally at a dose of 0.25 to 0.3 mg/kg every 12 hours.[1][5]

- The control group receives a placebo identical in appearance.

3. Follow-up Examinations:

- Conduct follow-up echocardiograms at predetermined intervals (e.g., 30 days, 90 days, 6 months, and annually).

- Each examination should be comprehensive, as described in Protocol 1.

- Monitor for the primary endpoint, which could be the onset of congestive heart failure, cardiac-related death, or euthanasia.

4. Data Analysis:

- Analyze changes in echocardiographic parameters over time between the Pimobendan and placebo groups.

- Longitudinal data analysis can reveal trends in cardiac remodeling.

- Survival analysis (e.g., Kaplan-Meier curves) can be used to assess the time to the primary endpoint.

Experimental Workflow

The following diagram outlines a typical workflow for a clinical trial evaluating Pimobendan.

Caption: A generalized workflow for a canine clinical trial of Pimobendan.

Quantitative Data Summary

The following tables summarize the expected echocardiographic changes following Pimobendan administration based on published studies.

Table 1: Acute Effects of Oral Pimobendan (0.25-0.3 mg/kg)

| Echocardiographic Parameter | Expected Change | Reference |

| Fractional Shortening (FS) | Significant Increase | [8] |

| Ejection Fraction (EF) | Significant Increase | [7][8] |

| End-Systolic Volume Index (ESVI) | Significant Decrease | [8] |

| Normalized LV Internal Diameter, Systole (LVIDSN) | Significant Decrease | [8] |

| Heart Rate | Decrease | [9] |

| Mitral Regurgitation (MR) | Decrease | [9] |

| Isovolumetric Relaxation Time (IVRT) | Decrease | [9] |

Table 2: Chronic Effects of Oral Pimobendan (0.25-0.3 mg/kg q12h)

| Echocardiographic Parameter | Expected Change | Reference |

| Normalized LV Internal Diameter, Diastole (LVIDdN) | Significant Decrease (Reverse Remodeling) | [5] |

| Left Atrial-to-Aortic Root Ratio (LA/Ao) | Decrease | [5] |

| Heart Size (Overall) | Reduction | [10] |

| Time to Onset of CHF or Cardiac-Related Death | Prolonged | [10][11] |

Discussion and Considerations

-

Adverse Effects: Pimobendan is generally well-tolerated. Reported adverse effects are relatively rare and can include gastrointestinal upset.[1] In dogs with pre-existing outflow tract obstruction, blood pressure and heart rate should be monitored after the initial dose.[1]

-

Advanced Techniques: Two-dimensional speckle-tracking echocardiography (2D-STE) can provide more sensitive measures of myocardial function, such as global radial strain, which has been shown to increase with Pimobendan administration.[8]

-

Clinical Relevance: The reduction in heart size, termed "reverse remodeling," is a significant finding in dogs with preclinical DMVD treated with Pimobendan.[5] This structural change is associated with a delay in the onset of clinical signs of heart failure.[10]

-

Study Population: The effects of Pimobendan may vary depending on the underlying cardiac disease (DMVD vs. DCM) and the stage of the disease. Protocols should be tailored to the specific population under investigation.

These notes and protocols provide a framework for the echocardiographic evaluation of Pimobendan in canines. Adherence to standardized imaging protocols and rigorous data analysis is crucial for obtaining reliable and reproducible results in both research and drug development settings.

References

- 1. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 2. dvm360.com [dvm360.com]

- 3. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 4. VetFolio [vetfolio.com]

- 5. Echocardiographic Changes in Dogs with Stage B2 Myxomatous Mitral Valve Disease Treated with Pimobendan Monotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acute Effects of Pimobendan on Cardiac Function in Dogs With Tachycardia Induced Dilated Cardiomyopathy: A Randomized, Placebo-Controlled, Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Changes in echocardiographic indices and left ventricular strain values by two-dimensional speckle-tracking echocardiography following pre-anesthetic oral pimobendan administration compared with intravenous pimobendan in dogs [frontiersin.org]

- 9. Acute Effects of Pimobendan on Cardiac Function in Dogs With Tachycardia Induced Dilated Cardiomyopathy: A Randomized, Placebo-Controlled, Crossover Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. EPIC Study Results: Pimobendan in Dogs with MMVD [epictrial.com]

- 11. cardiaceducationgroup.org [cardiaceducationgroup.org]

Application Notes and Protocols: Long-Term Administration of Pimobendan in Chronic Heart Failure Studies

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the long-term administration of Pimobendan for the management of chronic heart failure (CHF), with a focus on key clinical studies, experimental protocols, and the underlying mechanism of action.

Introduction: Pimobendan as a Key Therapeutic Agent

Pimobendan is a benzimidazole-pyridazinone derivative classified as an inodilator, a drug with both positive inotropic (improving cardiac muscle contractility) and vasodilatory properties.[1][2][3] It is widely used in veterinary medicine for the management of CHF in dogs resulting from dilated cardiomyopathy (DCM) or degenerative mitral valve disease (DMVD).[1][2] Its dual mechanism of action allows it to improve cardiac function without significantly increasing myocardial oxygen demand, a key advantage over other inotropes.[1][4]

Mechanism of Action: A Dual Signaling Pathway

Pimobendan exerts its therapeutic effects through two primary molecular mechanisms:

-

Calcium Sensitization: It increases the sensitivity of the cardiac contractile apparatus, specifically cardiac troponin C, to intracellular calcium.[4][5] This enhances the force of muscle contraction without elevating intracellular calcium levels, which can be arrhythmogenic.[4]

-

Phosphodiesterase III (PDE-III) Inhibition: Pimobendan inhibits the PDE-III enzyme.[4][5] This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) in both cardiac and vascular smooth muscle cells. The results are twofold: a positive inotropic effect in the heart and potent vasodilation (both arterial and venous), which reduces both preload and afterload on the heart.[3][6]

Caption: Pimobendan's dual mechanism of action in cardiac and vascular smooth muscle cells.

Quantitative Data from Key Long-Term Studies

The efficacy and safety of long-term Pimobendan administration have been evaluated in several large-scale, multicenter clinical trials. The QUEST and EPIC studies are landmark trials that have significantly influenced clinical practice.

Table 1: Summary of the QUEST Study (CHF Treatment)

The "Quality of Life and Extension of Survival Time" (QUEST) study compared Pimobendan to benazepril (an ACE inhibitor) in dogs with CHF caused by myxomatous mitral valve disease (MMVD).[7][8]

| Parameter | Pimobendan Group | Benazepril Group | p-value |

| Primary Endpoint (Median Time) | 267 days | 140 days | 0.0099 |

| Composite of cardiac death, euthanasia for cardiac reasons, or treatment failure. | |||

| Time to 1st CHF Treatment Intensification (Median) | 98 days | 59 days | 0.0005 |

| Heart Size Reduction | Significant reduction in VHS and LV dimensions | Less significant changes | < 0.05 |

VHS: Vertebral Heart Score; LV: Left Ventricular[9]

Table 2: Summary of the EPIC Study (Preclinical Treatment)

The "Evaluation of Pimobendan in Cardiomegaly" (EPIC) study investigated whether Pimobendan could delay the onset of CHF in dogs with preclinical MMVD (Stage B2) and cardiac enlargement.[10][11]

| Parameter | Pimobendan Group | Placebo Group | Hazard Ratio |

| Time to Primary Endpoint (Median) | 1228 days (41 months) | 766 days (25.5 months) | 0.64 |

| Composite of CHF onset, cardiac-related death, or euthanasia. | |||

| Delay in Onset of Clinical Signs | ~15 months | N/A | N/A |

| Asymptomatic Period Extension | Provided 60% more time in asymptomatic Stage B2 | N/A | N/A |

The EPIC study demonstrated a significant benefit of administering Pimobendan before the onset of clinical signs of CHF.[10][12]

Table 3: Additional Survival Data

A retrospective study provided further evidence of Pimobendan's effect on survival in dogs with CHF due to MMVD.[13]

| Treatment Group | Median Survival Time |

| Standard-Dose Pimobendan (0.20–0.48 mg/kg q12hr) | 334 days |

| Low-Dose Pimobendan (0.05–0.19 mg/kg q12hr) | 277 days |

| Conventional Therapy Alone (No Pimobendan) | 136 days |

Experimental Protocols for Long-Term Pimobendan Studies

The following protocols are based on the methodologies of the landmark EPIC and QUEST trials, providing a template for designing future long-term studies.

References

- 1. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 2. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 3. dvm360.com [dvm360.com]

- 4. What is the mechanism of Pimobendan? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. vetfolio-vetstreet.s3.amazonaws.com [vetfolio-vetstreet.s3.amazonaws.com]

- 7. Effect of pimobendan or benazepril hydrochloride on survival times in dogs with congestive heart failure caused by naturally occurring myxomatous mitral valve disease: the QUEST study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. research.ed.ac.uk [research.ed.ac.uk]

- 9. Longitudinal analysis of quality of life, clinical, radiographic, echocardiographic, and laboratory variables in dogs with myxomatous mitral valve disease receiving pimobendan or benazepril: the QUEST study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frequently Asked Questions [epictrial.com]

- 11. dvm360.com [dvm360.com]

- 12. EPIC Study: Official Site [epictrial.com]

- 13. Efficacy of pimobendan on survival and reoccurrence of pulmonary edema in canine congestive heart failure - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Robust and Sensitive LC-MS/MS Assay for the Quantitative Analysis of Pimobendan and its Active Metabolite in Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pimobendan is a benzimidazole-pyridazinone derivative classified as an inodilator, which is primarily used in veterinary medicine for the management of congestive heart failure (CHF) in dogs resulting from dilated cardiomyopathy (DCM) or degenerative mitral valve disease (DMVD).[1] Its therapeutic efficacy stems from a dual mechanism of action: it enhances myocardial contractility (positive inotropy) and induces vasodilation.[2][3] Pimobendan is metabolized in the liver to its active O-desmethyl metabolite (ODMP), which is a more potent phosphodiesterase III inhibitor than the parent compound.[4]

Given the therapeutic importance of both the parent drug and its active metabolite, a highly selective, sensitive, and robust analytical method is essential for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of pimobendan and ODMP in plasma.

Mechanism of Action

Pimobendan exerts its effects through two primary signaling pathways.[1][4] Firstly, it acts as a calcium sensitizer by binding to cardiac troponin C, which enhances the interaction between actin and myosin without increasing intracellular calcium concentration or myocardial oxygen demand.[2][4] Secondly, it selectively inhibits phosphodiesterase III (PDE3).[4] In cardiac muscle, PDE3 inhibition leads to an increase in cyclic adenosine monophosphate (cAMP), contributing to its positive inotropic effect.[1] In vascular smooth muscle, the same mechanism promotes relaxation, leading to systemic and pulmonary vasodilation, which reduces cardiac preload and afterload.[5]

Caption: Dual mechanism of action of Pimobendan.

Experimental Workflow

The analytical workflow involves a straightforward sample preparation using protein precipitation, followed by rapid chromatographic separation and highly selective detection by tandem mass spectrometry.

Caption: General workflow for plasma sample analysis.

Detailed Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is adapted from a method described for the analysis of pimobendan in plasma.[6]

-

Thaw frozen plasma samples at room temperature.

-

To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample.

-

Add 200 µL of ice-cold methanol containing the internal standard (e.g., 100 ng/mL Glycyrrhizin).

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated proteins.[6]

-

Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

The following conditions are based on established methods for separating pimobendan and ODMP.[6][7][8]

| Parameter | Value |

| HPLC System | UHPLC System (e.g., Shimadzu Nexera, Agilent 1200 Series)[7][9] |

| Column | C18 Column (e.g., Synergi Fusion-RP, 2.5 µm, 50 x 2.0 mm)[7] |

| Column Temperature | 40°C[7][8] |

| Mobile Phase A | 0.2% Formic Acid in Water[6] |

| Mobile Phase B | Methanol[6][7] |

| Flow Rate | 0.5 mL/min[9] |

| Injection Volume | 10 µL[6] |

| Gradient Elution | See Table 1 below. |

Table 1: LC Gradient Program

| Time (min) | % Mobile Phase B |

| 0.0 - 0.5 | 10% |

| 0.5 - 1.5 | Ramp to 90% |

| 1.5 - 3.0 | 90% |

| 3.0 - 4.0 | Ramp to 10% |

| 4.0 - 5.0 | 10% |

Mass Spectrometry (MS/MS) Conditions

Parameters for a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

| Parameter | Value |

| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex API5000)[10] |

| Ionization Mode | Electrospray Ionization (ESI), Positive[11] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 300°C[11] |

| IonSpray Voltage | 3.0 kV[11] |

| Gas 1 (Nebulizer) | 50 psi |

| Gas 2 (Turbo) | 60 psi |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

Table 2: MRM Transitions and Compound-Specific Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| Pimobendan | 335.1 | 319.1 | 100 | 25 |

| ODMP (Metabolite) | 321.1 | 305.1 | 100 | 25 |

| Glycyrrhizin (IS) | 821.3 | 350.9 | 100 | 40 |

| Note: Mass-to-charge ratios and collision energies are based on published data and may require optimization for specific instrumentation.[6][7] |

Method Performance

Validation data from a representative study demonstrates the method's suitability for bioanalytical applications.[6]

Table 3: Summary of Method Validation Parameters

| Parameter | Pimobendan | ODMP (Metabolite) |

| Linearity Range (µg/L) | 0.09 – 100 | 0.09 – 200 |

| Correlation Coefficient (R²) | > 0.99 | > 0.99 |

| Lower Limit of Quantitation (µg/L) | 0.09 | 0.09 |

| Accuracy (% Recovery) | 92.70 – 100.52% | 93.10 – 109.40% |

| Precision (% CV) | 4.04 – 8.96% | 4.78 – 9.43% |

Under the specified chromatographic conditions, typical retention times are approximately 2.12 minutes for pimobendan and 1.58 minutes for its metabolite, ODMP.[6][7]

Conclusion

This application note provides a comprehensive protocol for the quantification of pimobendan and its active metabolite, ODMP, in plasma using LC-MS/MS. The method utilizes a simple protein precipitation for sample preparation and offers excellent sensitivity, specificity, and a wide dynamic range. The described workflow is robust and well-suited for high-throughput analysis in pharmacokinetic and other drug development studies, providing reliable data for researchers and scientists.

References

- 1. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 2. What is the mechanism of Pimobendan? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Pimobendan - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. Preliminary Bioequivalence of an Oral Pimobendan Solution Formulation with Reference Solution Formulation in Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Pharmacodynamics and Pharmacokinetics of Injectable Pimobendan and Its Metabolite, O-Desmethyl-Pimobendan, in Healthy Dogs [frontiersin.org]

- 8. Pharmacodynamics and Pharmacokinetics of Injectable Pimobendan and Its Metabolite, O-Desmethyl-Pimobendan, in Healthy Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of pimobendan after oral administration to dogs with myxomatous mitral valve disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pimobendan oral solution is bioequivalent to pimobendan chewable tablets in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jpionline.org [jpionline.org]

Chiral Separation of Pimobendan Enantiomers: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral separation of Pimobendan enantiomers. Pimobendan, a benzimidazole-pyridazinone derivative, is a cardiotonic agent used in the management of congestive heart failure in dogs. It is marketed as a racemic mixture, and the enantiomers exhibit different pharmacokinetic and pharmacodynamic profiles. Therefore, robust analytical methods for their separation and quantification are crucial for research, development, and quality control purposes.

The following sections detail methodologies for the chiral separation of Pimobendan enantiomers using High-Performance Liquid Chromatography (HPLC), with proposed starting methods for Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) based on the separation of structurally similar compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used and effective technique for the enantioselective analysis of Pimobendan. Two successful methods employing different chiral stationary phases (CSPs) are presented below.

Data Summary: HPLC Methods for Chiral Separation of Pimobendan

| Parameter | Method 1 | Method 2 |

| Chiral Stationary Phase | Sumichiral OA-4400 | Chiralcel OD (tris-3,5-dimethylphenylcarbamate coated on silica gel) |

| Mobile Phase | n-hexane : ethanol : acetic acid | n-hexane : ethanol : diethylamine (75:25:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Temperature | Not Specified | 35°C |

| Detection | Fluorescence | UV Absorbance |

| Excitation Wavelength | 330 nm | - |

| Emission Wavelength | 415 nm | - |

| Detection Wavelength | - | 328 nm |

| Key Findings | Successful simultaneous analysis of Pimobendan and its main metabolite enantiomers in rat plasma.[1] | Effective resolution of Pimobendan enantiomers (α = 1.3, Rs = 1.5) and its active metabolite.[2] |

Experimental Protocol: HPLC Method 1

This protocol is based on the method described for the simultaneous analysis of Pimobendan and its main metabolite enantiomers in plasma samples.[1]

1. Objective: To separate and quantify the enantiomers of Pimobendan and its primary metabolite.

2. Materials and Reagents:

- Racemic Pimobendan standard

- (S)-Pimobendan and (R)-Pimobendan reference standards (if available)

- n-hexane (HPLC grade)

- Ethanol (HPLC grade)

- Acetic acid (glacial, analytical grade)

- Water (HPLC grade)

- Plasma (for validation)

- Solid-phase extraction (SPE) cartridges

3. Instrumentation:

- HPLC system with a pump, autosampler, and column oven

- Fluorescence detector

- Chiral column: Sumichiral OA-4400

4. Chromatographic Conditions:

- Column: Sumichiral OA-4400

- Mobile Phase: n-hexane : ethanol : acetic acid (specific ratio to be optimized, a good starting point is 80:20:0.1 v/v/v)

- Flow Rate: 1.0 mL/min

- Injection Volume: 20 µL

- Detector: Fluorescence

- Excitation: 330 nm

- Emission: 415 nm

5. Sample Preparation (from plasma):

- Perform a solid-phase extraction (SPE) of the plasma sample to isolate Pimobendan and its metabolite.

- Elute the analytes from the SPE cartridge.

- Evaporate the eluent to dryness under a stream of nitrogen.

- Reconstitute the residue in the mobile phase.

6. Procedure:

- Equilibrate the column with the mobile phase for at least 30 minutes.

- Inject the prepared sample or standard solution.

- Run the analysis and record the chromatogram.

- Identify the enantiomer peaks based on the retention times of the individual enantiomer standards (if available) or by a validated method.

7. Data Analysis:

- Determine the retention times and peak areas for each enantiomer.

- Calculate the resolution (Rs) between the enantiomeric peaks.

- For quantitative analysis, construct a calibration curve using standards of known concentrations.

Workflow Diagram for HPLC Method 1

References

Application Notes and Protocols for the Development of Pimobendan Oral Solutions in Veterinary Research

For Researchers, Scientists, and Drug Development Professionals